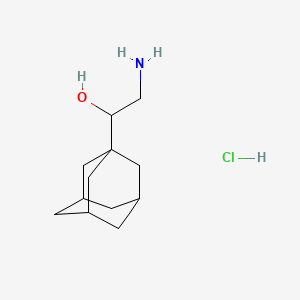![molecular formula C10H8F2N2O2 B6145041 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1097799-62-6](/img/no-structure.png)
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid (DFMBA) is an organic compound belonging to the family of benzodiazoles. It is a colorless, crystalline solid that is soluble in water, ethanol and other organic solvents. DFMBA has a wide range of applications in scientific research, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and as a fluorescent probe.
科学的研究の応用
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is used as a fluorescent probe in a variety of scientific research applications. It is used to detect and quantify proteins, nucleic acids, and other biological molecules. It is also used to study enzyme kinetics, protein-protein interactions, and other biochemical processes. In addition, this compound is used in drug discovery and development, as it can be used to label compounds for high-throughput screening.
作用機序
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid acts as a fluorescent probe by binding to target molecules and emitting light when excited by a light source. The emission of light is dependent on the structure of the target molecule and the environment in which it is located. For example, when this compound binds to proteins, it can emit light in the visible or near-infrared range.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells and to induce apoptosis in these cells. It has also been shown to reduce inflammation in the body and to inhibit the growth of certain types of bacteria.
実験室実験の利点と制限
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized. It also has a long shelf life and is relatively stable in a variety of environments. However, it has some limitations. It is not very soluble in water, which limits its use in aqueous solutions. In addition, it is not very photostable, which limits its use in long-term experiments.
将来の方向性
There are several potential future directions for 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid research. One potential direction is to further explore its potential applications in drug discovery and development. Another potential direction is to explore its potential uses in imaging and diagnostics. Additionally, further research could be conducted to explore its potential applications in the detection and quantification of proteins, nucleic acids, and other biological molecules. Finally, further research could be conducted to explore its potential uses in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes.
合成法
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can be synthesized by a variety of methods, including the reaction of difluoromethylmagnesium bromide and 1,3-benzodiazole, the reaction of difluoromethylmagnesium chloride and 1,3-benzodiazole, and the reaction of difluoromethylmagnesium iodide and 1,3-benzodiazole. In each case, the reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of -78°C.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves the reaction of 2-amino-5-difluoromethylbenzoic acid with glycine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-amino-5-difluoromethylbenzoic acid", "Glycine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-difluoromethylbenzoic acid and glycine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable eluent such as ethyl acetate/hexanes.", "Step 4: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
CAS番号 |
1097799-62-6 |
分子式 |
C10H8F2N2O2 |
分子量 |
226.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



